molecular formula C9H19ClN2O2 B2977669 Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride CAS No. 1909309-18-7

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride

Cat. No.: B2977669
CAS No.: 1909309-18-7
M. Wt: 222.71
InChI Key: KIIFDSBULKPCSB-UHFFFAOYSA-N
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Description

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula C(9)H({19})ClN(_2)O(_2). It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate group attached to a cyclohexyl ring with an amino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, 4-aminocyclohexylmethanol, is reacted with methyl chloroformate in the presence of a base such as triethylamine. This reaction forms the methyl carbamate intermediate.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of Methyl N-[(4-aminocyclohexyl)methyl]carbamate.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and safety of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield nitroso derivatives, while reduction with sodium borohydride can produce the corresponding amine.

Scientific Research Applications

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.

Comparison with Similar Compounds

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride can be compared with other carbamate compounds such as:

    Methyl N-[(4-aminophenyl)methyl]carbamate hydrochloride: This compound has a phenyl ring instead of a cyclohexyl ring, which affects its reactivity and applications.

    Ethyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride: The ethyl group in place of the methyl group can influence the compound’s solubility and biological activity.

The unique structure of this compound, particularly the cyclohexyl ring, provides distinct properties that make it valuable in specific research and industrial applications.

Properties

IUPAC Name

methyl N-[(4-aminocyclohexyl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-13-9(12)11-6-7-2-4-8(10)5-3-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIFDSBULKPCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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